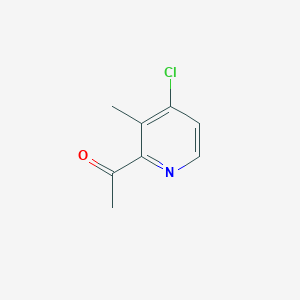

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one

Beschreibung

Background and Significance of Pyridine-Based Ketones

Pyridine-based ketones constitute a fundamentally important class of heterocyclic compounds that have garnered substantial attention in modern organic chemistry due to their diverse chemical properties and extensive applications. The pyridine ring, a six-membered aromatic heterocycle containing nitrogen, serves as a versatile platform for chemical modification and functionalization. When combined with ketone functionality, these compounds exhibit unique reactivity patterns that make them valuable intermediates in synthetic chemistry. The significance of pyridine-based ketones extends beyond their synthetic utility, as they frequently appear in natural products, pharmaceuticals, and agrochemicals where their biological activity is closely linked to their structural features.

The ketone functional group attached to pyridine rings creates compounds that can participate in a wide range of chemical transformations. These molecules serve as precursors to herbicides such as paraquat and diquat, and are involved in the synthesis of various pharmaceutical compounds. The combination of the electron-deficient pyridine ring with the electrophilic carbonyl group results in molecules that can undergo both nucleophilic and electrophilic reactions, making them particularly versatile in synthetic applications. Recent research has demonstrated that pyridine ketones can function as effective building blocks in the preparation of complex heterocyclic systems, particularly through processes such as the Kröhnke pyridine synthesis.

The electronic properties of pyridine-based ketones are particularly noteworthy, as the nitrogen atom in the pyridine ring can participate in various intermolecular interactions. Studies have shown that pyridine can form specific interactions with ketone carbonyl groups through nitrogen-to-pi-star tetrel interactions, creating unique binding motifs that influence molecular recognition and assembly processes. These interactions have been characterized using advanced spectroscopic techniques, revealing that pyridine closes cycles with ketone carbonyl groups through nitrogen-carbon-oxygen contacts that approach the Bürgi-Dunitz trajectory for nucleophilic attack.

Chemical Identity and Structural Classification

1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one possesses a well-defined molecular structure that can be precisely characterized through various chemical identifiers and spectroscopic techniques. The compound exhibits the molecular formula C8H8ClNO with a molecular weight of 169.61 grams per mole. Its systematic International Union of Pure and Applied Chemistry name, 1-(4-chloro-3-methylpyridin-2-yl)ethanone, accurately reflects the substitution pattern on both the pyridine ring and the attached ketone functionality.

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| PubChem Compound Identification | 55297126 |

| InChI Key | BSZUIMPKWCSTFI-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(C=CN=C1C(=O)C)Cl |

| Physical Appearance | Powder |

| Storage Temperature | 4°C |

The structural classification of this compound places it within the broader category of substituted acetylpyridines, specifically those bearing both halogen and alkyl substituents. The molecule features a 2-acetylpyridine core structure with additional substitution at the 3-position (methyl group) and 4-position (chlorine atom) of the pyridine ring. This substitution pattern is particularly significant because it creates a compound with both electron-donating and electron-withdrawing groups in close proximity, resulting in complex electronic effects that influence its chemical reactivity.

The three-dimensional structure of this compound can be understood through its Standard InChI representation: InChI=1S/C8H8ClNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3. This notation reveals the connectivity pattern and confirms the presence of the chlorine atom at the 4-position, the methyl group at the 3-position, and the acetyl group attached to the 2-position of the pyridine ring. The compound's SMILES representation, CC1=C(C=CN=C1C(=O)C)Cl, provides a linear notation that unambiguously describes its molecular structure.

Historical Context of Chlorinated Pyridine Derivatives

The development of chlorinated pyridine derivatives has a rich history that dates back to the early exploration of heterocyclic chemistry and the systematic study of pyridine functionalization. Historically, pyridine was first isolated from coal tar, and subsequent efforts to modify its structure led to the discovery of various substitution reactions that could introduce halogen atoms onto the pyridine ring. The chlorination of pyridine and its derivatives has been accomplished through several methodological approaches, each with distinct advantages and limitations in terms of selectivity and efficiency.

Early methods for chlorinating pyridine involved direct reaction with molecular chlorine under high-temperature conditions, typically above 250°C and often reaching 300-400°C. These thermal processes, while effective in introducing chlorine substituents, often suffered from poor selectivity and the formation of tar-like byproducts that complicated product isolation and purification. The development of more controlled chlorination procedures has been an ongoing area of research, with various patents describing improved methods for the selective introduction of chlorine atoms at specific positions on the pyridine ring.

The historical significance of chlorinated pyridines extends to their applications in agriculture and pharmaceuticals. Compounds such as 2-chloropyridine have been utilized as intermediates in the synthesis of important commercial products, including fungicides and insecticides. The environmental persistence of chlorinated pyridines has also been a subject of historical concern, as the introduction of halogen substituents significantly retards the microbiological degradation of the pyridine ring structure. This resistance to degradation has implications for both the environmental fate of these compounds and their utility as stable chemical intermediates.

The evolution of synthetic methods for chlorinated pyridine derivatives has been driven by the need for more selective and environmentally friendly processes. Modern approaches to pyridine chlorination have focused on developing gas-phase reactions with improved selectivity and reduced formation of unwanted byproducts. These advances have made it possible to prepare specific isomers of chlorinated pyridines with greater efficiency, enabling the synthesis of compounds like this compound with precise control over substitution patterns.

Research Objectives and Scientific Relevance

The scientific investigation of this compound is motivated by several research objectives that span multiple areas of chemical science. Primary among these is the need to understand how the specific substitution pattern influences the compound's chemical reactivity and physical properties. The presence of both electron-withdrawing chlorine and electron-donating methyl groups creates a unique electronic environment that can affect the compound's behavior in various chemical transformations. Understanding these effects is crucial for predicting and optimizing the compound's performance in synthetic applications.

Contemporary research in pyridine chemistry has emphasized the development of new synthetic methodologies that can efficiently construct complex pyridine-containing molecules. The Kröhnke pyridine synthesis, for example, has emerged as a powerful method for generating highly functionalized pyridines through the reaction of alpha-pyridinium methyl ketone salts with alpha,beta-unsaturated carbonyl compounds. These methodologies have broad applicability to the preparation of polypyridine systems and have demonstrated tolerance for various functional groups, making them valuable tools for constructing molecules like this compound and related compounds.

The scientific relevance of this compound extends to its potential applications in medicinal chemistry and drug discovery. Acetylpyridine derivatives have been identified as important intermediates in pharmaceutical synthesis, serving as building blocks for the development of medications with improved efficacy. The specific substitution pattern present in this compound may confer unique biological properties that could be exploited in the design of new therapeutic agents. Research into the biological activity of chlorinated pyridine derivatives has revealed their utility in developing compounds with antimicrobial, antifungal, and other pharmacological properties.

The coordination chemistry of pyridine-based ketones represents another area of significant scientific interest. These compounds can serve as ligands in metal complexes, where their electronic properties and coordination behavior are influenced by the specific substitution pattern on the pyridine ring. The ability of this compound to participate in coordination chemistry could make it valuable for developing new catalytic systems or materials with unique properties. Understanding the fundamental coordination behavior of such compounds contributes to the broader field of inorganic chemistry and materials science.

Eigenschaften

IUPAC Name |

1-(4-chloro-3-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZUIMPKWCSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is a pyridine derivative with significant potential in various biological applications. Its molecular formula is CHClNO, and it has a molecular weight of 169.61 g/mol. This compound is notable for its diverse biological activities, including antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The structure of this compound features a chloro-substituted pyridine ring, which is known to enhance biological activity through its ability to interact with various biological targets. The presence of the chloro group and the methyl substitution at the pyridine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit substantial antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus, such as this compound, have demonstrated effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL | |

| Pseudomonas aeruginosa | 35 μg/mL | |

| Candida albicans | 20 μg/mL |

This table summarizes the antimicrobial effectiveness of the compound against various bacteria. The MIC values indicate that it possesses considerable antibacterial activity, particularly against Staphylococcus aureus and Candida albicans .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Protein Interaction : The unique geometry of the compound allows it to interact with specific proteins involved in microbial resistance and cancer progression.

- Inhibition of Enzymatic Activity : Like other pyridine derivatives, it may inhibit enzymes that are crucial for bacterial survival or tumor growth.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the role of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one in the development of chemical probes for targeting specific proteins involved in cancer progression. For instance, it has been investigated as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The optimization of this compound showed promising results in pharmacokinetic studies, indicating its potential for further development as an anticancer agent .

Neuropharmacology

The compound has also been explored for its effects on the TRPV1 channel, which is involved in pain signaling. Derivatives that include this structure have demonstrated multimodal mechanisms of action, making them candidates for the treatment of conditions such as epilepsy and chronic pain. In vitro studies have shown that these derivatives exhibit beneficial ADME-Tox properties, suggesting they may be suitable for further preclinical development .

Material Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers and copolymers. Its reactivity allows it to be incorporated into various polymer matrices, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Organic Synthesis

Synthetic Intermediate

The compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules. Its versatility is beneficial in pharmaceutical synthesis where multiple functional groups may be required.

Case Study 1: BCL6 Inhibition

A study focused on developing inhibitors for BCL6 involved synthesizing compounds based on the structure of this compound. The pharmacokinetic profiles indicated that while some derivatives had lower bioavailability, they maintained potency against the target protein, suggesting that structural modifications could enhance their effectiveness .

| Compound | Bioavailability (%) | Cmax (ng/mL) | Half-life (h) |

|---|---|---|---|

| Compound 4 | 21 | Low | 1.12 |

| Compound 8 | 66 | High | 0.68 |

Case Study 2: TRPV1 Antagonism

Research into TRPV1 antagonists revealed that derivatives containing this compound exhibited significant activity against pain pathways. These compounds showed high metabolic stability and minimal neurotoxicity, making them strong candidates for further development in treating neuropathic pain .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility | pKa (Predicted) |

|---|---|---|---|

| This compound | N/A | Likely polar aprotic solvents (e.g., DMF) | ~2.5 (pyridine) |

| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one | N/A | Low in water; soluble in DCM, THF | N/A |

| 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one | 80 | MeOH, CH₂Cl₂, ethyl acetate | 8.69 |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine analogs | 268–287 | DMSO, DMF | ~3.0–4.5 |

Notes:

- Pyridine-based ketones (e.g., This compound ) generally exhibit lower melting points compared to polyaromatic analogs (e.g., compounds with m.p. 268–287°C) due to reduced crystallinity .

- The hydroxyl group in 1-(3-chloro-2-hydroxyphenyl)ethan-1-one significantly enhances aqueous solubility compared to pyridine derivatives .

Key Research Findings

Electronic Effects : Chlorine at position 4 in pyridine derivatives increases electrophilicity, making the compound reactive in Suzuki-Miyaura couplings .

Solubility Trends : Bulky substituents (e.g., 4-chlorophenyl in ) reduce solubility, whereas hydroxyl groups () enhance it .

Biological Activity : Pyrazole-containing analogs (e.g., ) show improved binding to ATP pockets in kinases due to additional H-bond interactions .

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- The synthesis often begins with a pyridine derivative or a related aromatic precursor that already contains or can be selectively functionalized to introduce the chloro and methyl substituents.

- For example, 2-(2-chlorophenyl)pyridine derivatives serve as useful intermediates, allowing for subsequent nitration, reduction, and acylation steps to build the target molecule.

Halogenation (Chlorination)

- Selective chlorination at the 4-position of the pyridine ring is typically achieved using N-chlorosuccinimide (NCS) or related chlorinating agents.

- The molar ratio of NCS to substrate is critical; ratios equal to or greater than 4 and preferably 6 ensure high chlorination efficiency and reduce side reactions.

- The reaction is conducted under controlled temperatures to avoid over-chlorination or decomposition.

Methylation at the 3-Position

- Methylation to introduce the 3-methyl substituent can be accomplished by using methylating agents such as methyl iodide or dimethyl sulfate in the presence of suitable bases.

- Alternatively, methyl groups can be introduced via alkylation of an appropriate intermediate or by using methyl-substituted starting materials.

- The choice of solvent and base influences regioselectivity and yield.

Introduction of the Ethanone Group at Position 2

- The ethanone moiety is introduced through acylation reactions, often involving the reaction of a 2-pyridyl intermediate with acetyl chloride or other acetylating agents.

- This step may proceed via formation of an imine intermediate followed by ring closure, or direct acylation under mild conditions.

- Catalysts such as iodine or Lewis acids (e.g., TiCl4) may be employed to facilitate the reaction.

Two-Step Synthesis Approach

- A preferred synthetic route involves a two-step process:

- Reaction of the ketone with a halo-functionalized amine in dry organic solvents with weak to moderate organic bases (e.g., triethylamine).

- Base-catalyzed ring closure of the imine intermediate using strong organic bases like lithium diisopropylamide or hexamethyldisilazane lithium salt to form the pyridine ring bearing the ethanone substituent.

Purification and Yield Optimization

- Purification is typically achieved by silica gel column chromatography or recrystallization.

- Use of a large excess of triethylamine (ratio ≥10) reduces tar formation and improves purity and yield.

- Reaction temperatures are maintained below 80°C to minimize by-product formation and facilitate scalable synthesis.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS), molar ratio ≥ 4 to 6 | Ambient to 40 | 2-6 | Controls regioselectivity, minimizes side products |

| Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | 25-60 | 4-12 | Solvent and base choice critical for selectivity |

| Acylation (Ethanone introduction) | Acetyl chloride, triethylamine, TiCl4 catalyst | -10 to 10 | 10-20 | Low temperature favors selectivity and yield |

| Imine formation & ring closure | Halo-functionalized amine, strong base (LDA, HMDS) | 0 to 25 | 6-12 | Two-step preferred for higher yields |

| Purification | Silica gel chromatography or recrystallization | Room temp | N/A | Ensures high purity |

Research Findings and Comparative Analysis

- The two-step synthesis approach yields higher purity and better separation of by-products compared to one-step methods involving catalytic iodine and oxygen, which may produce more complex mixtures.

- Use of mild reaction temperatures and avoidance of heavy metal catalysts reduces toxicity and metal contamination in the final product, making the process more environmentally friendly and suitable for pharmaceutical applications.

- The chlorination step using NCS with high molar excess ensures selective substitution at the 4-position without affecting other ring positions, crucial for obtaining the correct regioisomer.

- The use of triethylamine in large excess during acylation and ring closure steps suppresses tar formation, improving overall yield and facilitating scale-up.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 2-(2-chlorophenyl)pyridine derivatives | Readily available, avoids heavy metal catalysis | Requires precise functional group control |

| Halogenation | NCS-mediated selective chlorination | High regioselectivity, scalable | Requires careful control of reagent ratios |

| Methylation | Alkylation with methyl iodide or dimethyl sulfate | Effective methyl introduction | Toxic reagents, needs controlled conditions |

| Acylation | Reaction with acetyl chloride and triethylamine | Mild conditions, high yield | Sensitive to moisture, low temperature needed |

| Two-step synthesis | Imine formation followed by base-catalyzed ring closure | Higher yields, easier purification | More steps, longer reaction time |

| Purification | Silica gel chromatography or recrystallization | High purity product | Time-consuming, solvent intensive |

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation of 4-chloro-3-methylpyridine using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Purity validation employs:

Q. Which crystallographic techniques are recommended for resolving the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated dichloromethane solution.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Structure refinement : SHELXL (for small-molecule refinement) or SHELXTL (for macromolecular applications) to resolve positional disorder in the chloro-methylpyridyl group .

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess bond-length accuracy (mean σ(C–C) < 0.004 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods to prevent inhalation of volatile intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., sand) and store in sealed containers for hazardous waste disposal.

- Storage : Keep in airtight, light-resistant containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies (e.g., bond-length deviations in NMR vs. XRD) require:

- Dynamic NMR experiments to probe conformational flexibility in solution (e.g., hindered rotation of the acetyl group).

- DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with XRD geometries.

- Variable-temperature XRD to assess thermal motion effects on crystallographic parameters .

Q. What challenges arise in interpreting the compound’s ¹H NMR spectrum, and how are they addressed?

Methodological Answer: Challenges include:

- Signal splitting due to coupling between pyridyl protons and the methyl/acetyl groups. Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

- Solvent-induced shifts : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify exchangeable protons.

- Dynamic effects : Low-temperature NMR (−40°C) to "freeze" rotational isomers of the acetyl group .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16, DFT) to identify reactive sites. The chloro group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack.

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., chloro-substituted pyridyl carbon) for SNAr reactions .

- Kinetic studies : Monitor reaction progress with in-situ IR spectroscopy (C=O stretch at 1675 cm⁻¹ as an internal standard) .

Q. What strategies optimize the compound’s derivatization for pharmaceutical applications?

Methodological Answer:

- Position-selective functionalization : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/amino groups at the 4-chloro position.

- Protecting groups : Temporarily mask the acetyl group with tert-butyldimethylsilyl (TBS) chloride during multi-step syntheses.

- Biological assays : Screen derivatives for kinase inhibition (e.g., JAK2) using fluorescence polarization assays .

Q. How does the compound’s solid-state packing affect its physicochemical properties?

Methodological Answer:

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O contacts between acetyl groups).

- Thermogravimetric analysis (TGA) : Correlate melting points (mp 149–151°C) with packing efficiency.

- Solubility studies : Measure logP (octanol/water) to predict bioavailability; low solubility (<1 mg/mL) may require co-crystallization with succinic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.